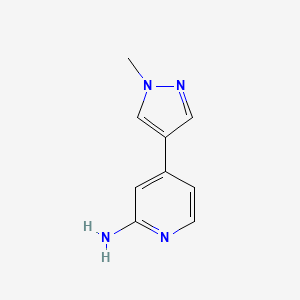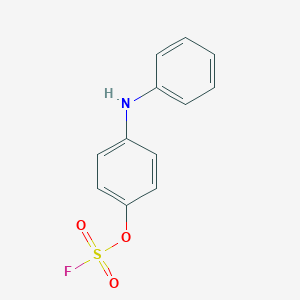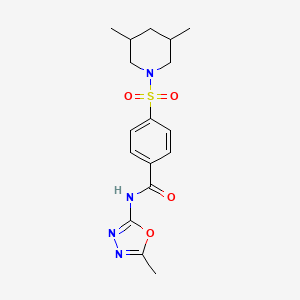![molecular formula C24H22N2O6 B2964271 N-[1,3-苯并二氧杂-5-基-[(4-甲氧基苯甲酰)氨基]甲基]-4-甲氧基苯甲酰胺 CAS No. 618862-81-0](/img/structure/B2964271.png)
N-[1,3-苯并二氧杂-5-基-[(4-甲氧基苯甲酰)氨基]甲基]-4-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a benzodioxole derivative, which is a type of organic compound containing a benzene ring fused to a 1,3-dioxole . Benzodioxoles are commonly found in a variety of natural products and pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzodioxoles can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally.科学研究应用
光动力治疗应用
- 单线态氧生成:一项关于用含席夫碱的新苯磺酰胺衍生物基团取代的锌酞菁的研究证明了它们在光动力治疗 (PDT) 中的潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于通过 PDT 治疗癌症中的 II 型机制非常重要 (Pişkin、Canpolat 和 Öztürk,2020)。
神经退行性疾病成像
- 阿尔茨海默病的 PET 放射性示踪剂:合成碳-11 标记的 CK1 抑制剂的研究突出了为阿尔茨海默病成像开发潜在 PET 放射性示踪剂。这涉及具有特定结构部分的化合物,这些部分设计为对阿尔茨海默病病理学中相关的靶蛋白具有高结合亲和力 (Gao、Wang 和 Zheng,2018)。
抗菌和抗真菌剂
- 抗菌筛选:合成了一系列 N-(5-(2-(5-(芳基亚甲基)-4-氧代-3-苯基噻唑烷-2-亚甲基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺,并筛选了其对革兰氏阳性菌和革兰氏阴性菌的体外抗菌活性。这些化合物还对真菌菌株表现出抑制作用,突出了它们作为微生物疾病治疗剂的潜力 (Desai、Rajpara 和 Joshi,2013)。
抗癌研究
- KSP 抑制剂作为抗癌剂:(+)-N-(3-氨基丙基)-N-[1-(5-苄基-3-甲基-4-氧代-[1,2]噻唑并[5,4-d]嘧啶-6-基)-2-甲基丙基]-4-甲基苯甲酰胺 (AZD4877) 的开发是一种新型的驱动蛋白 (KSP) 抑制剂,它表现出显着的生化效力和适合癌症治疗的药物特性。该化合物通过使细胞停滞在有丝分裂中诱导细胞死亡,导致 KSP 抑制的单极纺锤体表型 (Theoclitou 等人,2011)。
作用机制
Target of Action
The primary target of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) is the carcinogenic heavy metal ion, lead (Pb2+) . This compound has been used for the significant detection of Pb2+ via a reliable electrochemical approach .
Mode of Action
N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) interacts with its target, Pb2+, through an electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of this compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Biochemical Pathways
It’s clear that the compound plays a role in the detection and measurement of pb2+ concentrations, which can be crucial in assessing the presence and impact of this toxic metal ion in various environmental and biological contexts .
Result of Action
The primary result of the action of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) is the detection of Pb2+ ions . The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM −1 cm −2, 320.0 mM, and 96.0 pM, respectively .
Action Environment
The action of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) can be influenced by various environmental factors. For instance, the presence of Pb2+ in the environment, such as in impure water, foodstuffs, and soil, can be detected using this compound . .
安全和危害
未来方向
Future research could involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its mechanism of action and to evaluate its potential as a therapeutic agent .
生化分析
Biochemical Properties
The compound N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) on various types of cells and cellular processes have been studied. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are complex and depend on a variety of factors.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) vary with different dosages in animal models
属性
IUPAC Name |
N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-29-18-8-3-15(4-9-18)23(27)25-22(17-7-12-20-21(13-17)32-14-31-20)26-24(28)16-5-10-19(30-2)11-6-16/h3-13,22H,14H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHMBWHYMTTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
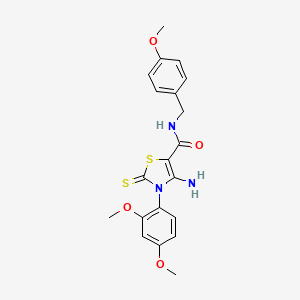
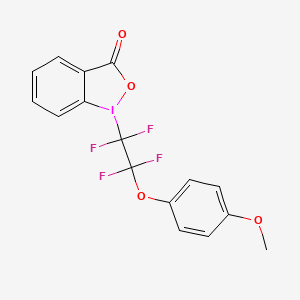
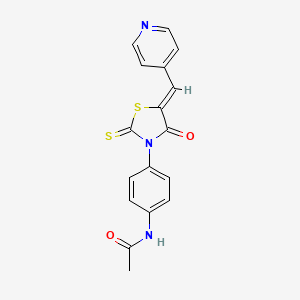

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide](/img/structure/B2964194.png)
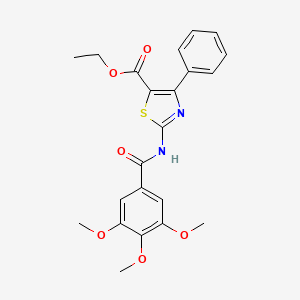
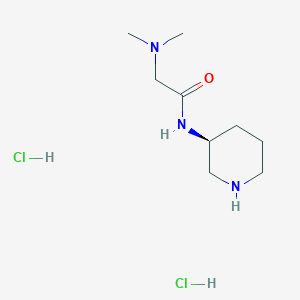
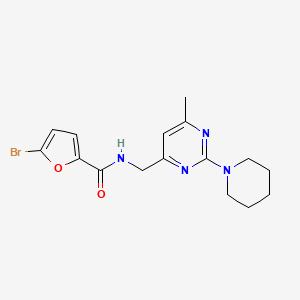
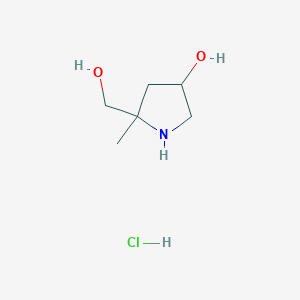
![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)
